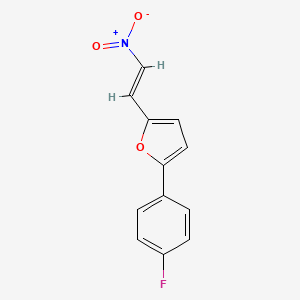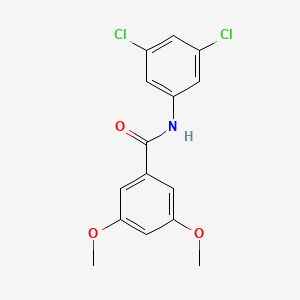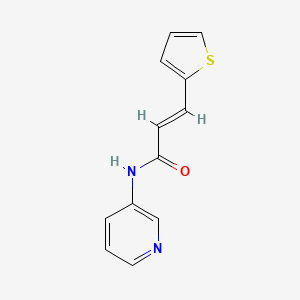
N-(1-propyl-4-piperidinyl)-2-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-propyl-4-piperidinyl)-2-naphthamide, also known as NPPN, is a chemical compound that has been widely studied for its potential use in scientific research. NPPN is a member of the naphthylpiperazine family of compounds, which have been shown to have a range of biological activities. In
作用机制
The mechanism of action of N-(1-propyl-4-piperidinyl)-2-naphthamide is not yet fully understood, but it is thought to involve the modulation of ion channels and neurotransmitter receptors. N-(1-propyl-4-piperidinyl)-2-naphthamide has been shown to interact with several types of ion channels, including voltage-gated sodium channels and calcium channels. N-(1-propyl-4-piperidinyl)-2-naphthamide has also been shown to modulate the activity of several types of neurotransmitter receptors, including GABA-A receptors and nicotinic acetylcholine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-propyl-4-piperidinyl)-2-naphthamide are complex and varied. N-(1-propyl-4-piperidinyl)-2-naphthamide has been shown to have effects on the nervous system, including the modulation of ion channels and neurotransmitter receptors. N-(1-propyl-4-piperidinyl)-2-naphthamide has also been shown to have effects on other systems in the body, including the cardiovascular system and the immune system. N-(1-propyl-4-piperidinyl)-2-naphthamide has been shown to have potential therapeutic applications for the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
实验室实验的优点和局限性
N-(1-propyl-4-piperidinyl)-2-naphthamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(1-propyl-4-piperidinyl)-2-naphthamide has also been shown to have a range of biological activities, making it a useful tool for studying the nervous system and other systems in the body. However, there are also limitations to the use of N-(1-propyl-4-piperidinyl)-2-naphthamide in lab experiments. N-(1-propyl-4-piperidinyl)-2-naphthamide can be difficult to work with due to its low solubility in water and other common solvents. Additionally, the effects of N-(1-propyl-4-piperidinyl)-2-naphthamide on the nervous system can be complex and difficult to interpret, making it challenging to draw clear conclusions from experiments.
未来方向
There are several future directions for research on N-(1-propyl-4-piperidinyl)-2-naphthamide. One area of interest is the development of new synthetic methods for N-(1-propyl-4-piperidinyl)-2-naphthamide that improve the yield and purity of the final product. Another area of interest is the exploration of the potential therapeutic applications of N-(1-propyl-4-piperidinyl)-2-naphthamide for the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Additionally, there is interest in further exploring the mechanism of action of N-(1-propyl-4-piperidinyl)-2-naphthamide and its effects on the nervous system and other systems in the body.
合成方法
The synthesis of N-(1-propyl-4-piperidinyl)-2-naphthamide involves several steps, including the reaction of 1-bromo-naphthalene with piperidine, followed by the reaction of the resulting compound with propylamine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The synthesis of N-(1-propyl-4-piperidinyl)-2-naphthamide has been optimized over the years, and several modifications to the original method have been proposed to improve the yield and purity of the final product.
科学研究应用
N-(1-propyl-4-piperidinyl)-2-naphthamide has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. N-(1-propyl-4-piperidinyl)-2-naphthamide has been shown to have a range of effects on the nervous system, including the modulation of ion channels and neurotransmitter receptors. N-(1-propyl-4-piperidinyl)-2-naphthamide has also been shown to have potential therapeutic applications for the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
属性
IUPAC Name |
N-(1-propylpiperidin-4-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-11-21-12-9-18(10-13-21)20-19(22)17-8-7-15-5-3-4-6-16(15)14-17/h3-8,14,18H,2,9-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOCKKLWVFQTGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propylpiperidin-4-yl)naphthalene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(5-chloro-2-methoxyphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5802165.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5802167.png)



![2-[(4-chlorophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5802195.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5802209.png)
![methyl 2-chloro-5-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5802216.png)
![1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine](/img/structure/B5802220.png)